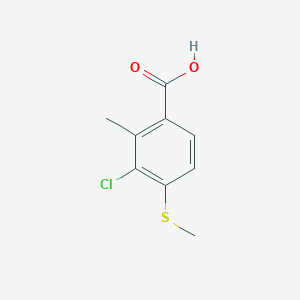![molecular formula C21H17N B14148591 2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane CAS No. 89030-16-0](/img/structure/B14148591.png)
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Triphenyl-1-azabicyclo[110]butane is a highly strained bicyclic compound featuring a nitrogen atom at one of its bridgeheads This unique structure imparts significant strain to the molecule, making it an interesting subject for chemical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane typically involves the formation of the bicyclic structure through a series of reactions. One common method involves the treatment of 2,3-dibromopropylamine hydrobromide with n-butyllithium, which facilitates the formation of the strained bicyclic structure . The reaction is carried out under low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane undergoes a variety of chemical reactions, primarily driven by the release of strain in its bicyclic structure. These reactions include:
Ring-opening reactions: The strained bicyclic structure can be cleaved to form more stable compounds, such as cyclobutanes or azetidines.
Substitution reactions: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organolithium compounds, which facilitate the formation of the strained bicyclic structure, and various nucleophiles for substitution reactions. The reactions are typically carried out under low temperatures to maintain the stability of the intermediates .
Major Products Formed
The major products formed from the reactions of this compound include cyclobutanes, azetidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane primarily involves the release of strain in its bicyclic structure. This strain release drives the compound’s reactivity, leading to the formation of more stable products. The nitrogen atom in the bicyclic structure can participate in various reactions, including nucleophilic substitution and ring-opening reactions, which further contribute to the compound’s unique behavior .
Vergleich Mit ähnlichen Verbindungen
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane can be compared to other similar compounds, such as:
Eigenschaften
CAS-Nummer |
89030-16-0 |
|---|---|
Molekularformel |
C21H17N |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2,2,3-triphenyl-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C21H17N/c1-4-10-17(11-5-1)20-16-22(20)21(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI-Schlüssel |
BCEBYUTVMDHYCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(N1C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


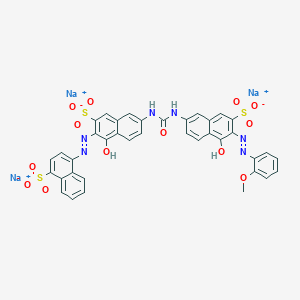
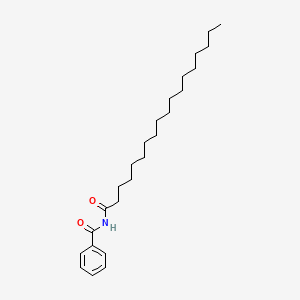
![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)
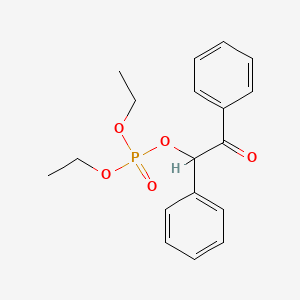
![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)
![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}](/img/structure/B14148541.png)
![2-[(14-ethyl-14-methyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14148543.png)
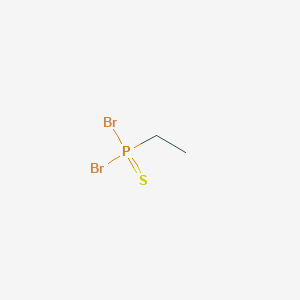

![Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14148567.png)
![4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14148569.png)
